6-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several notable functional groups, including a 1,2,3-triazole ring and a naphthyridine ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . It’s often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions . The naphthyridine ring is a nitrogen-containing heterocyclic compound that has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and naphthyridine rings, along with the acetyl and nitrile groups. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The naphthyridine ring can also undergo various reactions, including electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitrile group could influence its polarity and reactivity .Scientific Research Applications
Novel Synthesis Methods
The compound has been a subject of interest in the development of novel synthesis methods. Singh and Lesher (1990) described a convenient procedure for synthesizing derivatives of 1,6-naphthyridin-2(1H)-ones, which are closely related to the compound (Singh & Lesher, 1990). Similarly, Elkholy (2007) demonstrated the synthesis of benzo[b][1,8]-naphthyridine derivatives through reactions involving related compounds (Elkholy, 2007).
Antimicrobial and Antifungal Applications
Al-Omran, El-Khair, and Mohareb (2002) explored the synthesis of derivatives incorporating a 1H-benzo-triazole moiety, showing significant antimicrobial and antifungal activities (Al-Omran et al., 2002).
Potential in Alzheimer's Disease Therapy
A derivative of the compound, 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one, has been investigated by Balmori et al. (2017) for its potential in Alzheimer's disease therapy, showing moderate human acetylcholinesterase inhibition (Balmori et al., 2017).
Versatility in Heterocyclic Chemistry
The compound's derivatives have shown versatility in the synthesis of various heterocyclic compounds. For example, Mekheimer et al. (2018) described the synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines, demonstrating its chemical flexibility (Mekheimer et al., 2018).
Antioxidant Activities
Research by Salem and Omar Errayes (2016) indicated that derivatives of the compound have potent antioxidant activity, showcasing its potential in oxidative stress-related conditions (Salem & Omar Errayes, 2016).
Future Directions
Properties
IUPAC Name |
6-[2-(benzotriazol-1-yl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c18-8-11-7-12-9-22(6-5-13(12)19-17(11)25)16(24)10-23-15-4-2-1-3-14(15)20-21-23/h1-4,7H,5-6,9-10H2,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKICAEHFUVDEOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.